(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid
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Overview
Description
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid is a complex organic compound that features a benzyloxycarbonyl-protected amino group, a methoxy group, and a sulfonic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the benzyloxycarbonyl (Cbz) protecting group to the amino group. This can be achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as triethylamine . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide . The sulfonic acid group is often introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like hydrochloric acid or trifluoroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site during synthesis . The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid
- 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid
Uniqueness
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid is unique due to the presence of both a methoxy group and a sulfonic acid group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry .
Properties
Molecular Formula |
C13H17NO7S |
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Molecular Weight |
331.34 g/mol |
IUPAC Name |
(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butane-1-sulfonic acid |
InChI |
InChI=1S/C13H17NO7S/c1-20-12(15)11(7-8-22(17,18)19)14-13(16)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,16)(H,17,18,19)/t11-/m0/s1 |
InChI Key |
MNEOKZVPRHUURV-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@H](CCS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CCS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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